Aigialospirol
Description
Contextualization within Spiroketal Polyketides and Resorcylic Acid Lactones
Aigialospirol is classified as a spiroketal polyketide-type natural product. acs.org Its distinctive molecular architecture is characterized by the fusion of a resorcylic acid lactone and a spiroketal moiety. acs.orgacs.org This complex structure contains six asymmetric carbon centers, contributing to its stereochemical complexity. acs.orgresearcher.life The resorcylic acid lactone (RAL) group of fungal polyketides is defined by a 2,4-dihydroxybenzoate unit linked to a macrolactone ring system. tandfonline.com Spiroketals are a widespread class of naturally occurring compounds found in various terrestrial and marine organisms, including microbes, plants, and insects. researchgate.net
The unique chemical framework of this compound, with its eight oxygen functionalities and multiple stereocenters, has made it an intriguing target for synthetic chemists. acs.org
Significance in the Field of Marine Natural Product Chemistry
The discovery of this compound has underscored the importance of marine-derived fungi as a prolific source of novel and structurally diverse secondary metabolites. acs.orgum.edu.myuniv-cotedazur.eu Marine organisms, and their associated microorganisms, are increasingly recognized for their potential to yield new bioactive compounds. acs.orgresearchgate.net The isolation of this compound from a mangrove-derived fungus highlights the chemical richness of these unique ecosystems. acs.orgsciengine.com
The structural novelty of this compound and its biosynthetic relationship to other metabolites from the same fungus have stimulated further research into the chemical ecology and biosynthetic capabilities of marine fungi. acs.orgtandfonline.com
Overview of Related Metabolites from the Same Source Organism
This compound was isolated from the marine mangrove fungus Aigialus parvus BCC 5311. acs.orgacs.org This fungus is a rich source of a variety of other secondary metabolites. sciengine.comscirp.org Investigations of the culture broth of Aigialus parvus have led to the isolation of several other compounds, including:
Aigialomycins: A series of 14-membered resorcylic macrolides, including aigialomycins A-E. um.edu.mysciengine.com The total synthesis of aigialomycin D has been a subject of significant interest. acs.orgnpatlas.orgacs.org
Hypothemycin (B1674129): A 14-membered resorcylic acid lactone that is believed to be a biosynthetic precursor to this compound. acs.orgacs.org
7′,8′-Dihydrothis compound: A dihydro congener of this compound, isolated from the same fungal broth. acs.org
Aigialone: A structurally unique compound featuring a ketene acetal functionality. acs.orgsciengine.com
4-O-Demethylhypothemycin: Another related resorcylic acid lactone. sciengine.com
The co-isolation of these compounds suggests a common biosynthetic origin and provides insights into the metabolic pathways operating within Aigialus parvus. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22O8 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3S)-3-[(2R,4S,5S,6R,8S)-4,5-dihydroxy-8-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-7-hydroxy-5-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H22O8/c1-9-4-3-5-19(26-9)17(22)13(21)8-14(27-19)16-11-6-10(24-2)7-12(20)15(11)18(23)25-16/h3,5-7,9,13-14,16-17,20-22H,4,8H2,1-2H3/t9-,13-,14+,16-,17-,19+/m0/s1 |
InChI Key |
XOJJZYZCRNGOFV-YLZOTCFESA-N |
Isomeric SMILES |
C[C@H]1CC=C[C@]2(O1)[C@H]([C@H](C[C@@H](O2)[C@@H]3C4=C(C(=CC(=C4)OC)O)C(=O)O3)O)O |
Canonical SMILES |
CC1CC=CC2(O1)C(C(CC(O2)C3C4=C(C(=CC(=C4)OC)O)C(=O)O3)O)O |
Synonyms |
aigialospirol |
Origin of Product |
United States |
Origin and Isolation from Biological Sources
Identification of Producer Organism: Aigialus parvus BCC 5311 (Marine Ascomycete)
Aigialospirol is a secondary metabolite produced by the marine fungus Aigialus parvus, identified by the strain accession number BCC 5311. researchgate.netcabidigitallibrary.orgnih.gov This fungus belongs to the phylum Ascomycota. The isolation of this compound, along with other unique compounds like Aigialone, was reported from this specific strain. researchgate.net Further investigations into the metabolites of Aigialus parvus BCC 5311 have led to the discovery of a range of related polyketide compounds, confirming this organism as the biological source. cabidigitallibrary.orgmahidol.ac.th
Ecological Niche of Aigialus parvus: Mangrove Ecosystems and Submerged Wood
The fungus Aigialus parvus thrives in a specific marine environment, primarily within mangrove ecosystems. Mangroves are recognized as a rich habitat for a diverse range of fungi, which play a crucial role as decomposers in the ecosystem's food chain. Aigialus parvus is saprobic, meaning it obtains nutrients by decomposing dead organic matter. It is commonly found colonizing submerged and decaying wood and leaves within these intertidal forest ecosystems. Studies on fungal succession have categorized Aigialus parvus as a late colonizer of submerged mangrove wood.
Fermentation and Extraction Methodologies
The production of this compound is achieved through the cultivation of Aigialus parvus BCC 5311 in a liquid fermentation process. While specific media compositions and fermentation parameters for maximizing this compound yield are not extensively detailed in the literature, the general methodology involves fungal fermentation followed by a multi-step extraction and purification process.
After the fermentation period, the resulting culture broth and mycelia are typically extracted with organic solvents. The crude extract containing a mixture of metabolites is then subjected to various chromatographic techniques to isolate the individual compounds. The purification of this compound has been achieved using a combination of the following methods:
Silica (B1680970) Gel Column Chromatography: An initial separation step to fractionate the crude extract based on polarity.
Polyamide Column Chromatography: Used for further separation of compounds.
ODS (Octadecylsilane) Column Chromatography: A form of reverse-phase chromatography for purifying compounds based on hydrophobicity.
Sephadex LH-20 Column Chromatography: Utilized for size-exclusion chromatography to separate molecules based on their size.
This series of purification steps allows for the isolation of pure this compound from the complex mixture of fungal metabolites.
Influence of Cultural Conditions on Metabolite Production
The production of secondary metabolites by fungi is known to be significantly influenced by the composition of the culture medium and other environmental factors. However, specific research detailing the optimization of cultural conditions to enhance the production of this compound by Aigialus parvus BCC 5311 is not extensively available in the scientific literature.
Detailed studies specifically investigating the effect of different carbon sources on the yield of this compound have not been reported. General mycological studies show that the type and concentration of carbon sources can regulate secondary metabolism, but specific data for this compound is not available.
Similar to carbon sources, specific research on the optimization of nitrogen sources to maximize this compound production by Aigialus parvus BCC 5311 has not been published. The nature and concentration of nitrogen are critical factors in fungal fermentation, but their specific impact on the biosynthesis of this compound remains an area for future investigation.
Advanced Structural Elucidation and Stereochemical Determination
Initial Proposed Structure Based on Nuclear Magnetic Resonance (NMR) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool for the initial determination of the planar structure and relative stereochemistry of Aigialospirol. figshare.comacs.org By analyzing a full suite of NMR experiments, researchers pieced together the complex connectivity of the molecule.
One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) experiments, provided the fundamental information regarding the chemical environment and number of protons and carbons in the molecule. The ¹H NMR spectrum revealed signals corresponding to the various protons, including those on the spiroketal core, the aromatic ring, and the methyl group. amazonaws.com The ¹³C NMR spectrum complemented this by indicating the presence of 19 carbon atoms, including carbonyl, olefinic, and aliphatic carbons. amazonaws.com The chemical shifts from these spectra, obtained in chloroform-d (B32938) (CDCl₃), were critical for the initial structural hypothesis. amazonaws.com
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃) Data sourced from an enantioselective total synthesis study which confirmed the spectral data of the natural product. amazonaws.com
Two-dimensional (2D) NMR experiments were indispensable for assembling the molecular puzzle of this compound. figshare.comacs.org These techniques reveal correlations between nuclei, allowing for the establishment of the carbon skeleton and the placement of protons and functional groups.
DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would have been used to trace the connections within the spin systems of the spiroketal rings, confirming the sequence of protons. dothideomycetes.orgscispace.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). figshare.com This technique was crucial for assigning each proton signal from the 1D spectrum to its corresponding carbon atom, effectively mapping the protons onto the carbon framework. figshare.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). figshare.com HMBC is critical for connecting the individual spin systems identified by COSY. For this compound, HMBC correlations would have established the link between the aromatic portion and the spiroketal moiety, and confirmed the placement of quaternary carbons and the methoxy (B1213986) group. figshare.comacs.org
Together, these 2D NMR techniques allowed for the unambiguous construction of the planar structure of this compound. figshare.com
Confirmation and Unambiguous Determination by Single-Crystal X-ray Analysis
While single-crystal X-ray analysis is a definitive method for determining the three-dimensional structure and absolute stereochemistry of a molecule, suitable crystals of this compound could not be obtained. figshare.comacs.org However, the stereochemistry was confidently elucidated through detailed NMR analysis, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space proximity of protons. figshare.com
The stereochemistry of this compound was further supported by its biosynthetic relationship to Hypothemycin (B1674129), a major metabolite also produced by Aigialus parvus BCC 5311, whose stereochemistry was known. figshare.com The relative stereochemistry of the asymmetric carbons in this compound was found to be identical to that of Hypothemycin, with the exception of an opposite configuration at one carbon center. figshare.com The definitive confirmation of the proposed structure and absolute stereochemistry of this compound came later through its successful enantioselective total synthesis, which produced a compound with identical spectroscopic data to the natural product. amazonaws.com It is noteworthy that a co-isolated compound, Aigialone, did yield crystals suitable for X-ray analysis, which helped in determining its relative stereochemistry. figshare.comacs.org
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry provided the final pieces of evidence for the structural elucidation of this compound by confirming its molecular weight and offering insights into its substructures through fragmentation.
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of a molecule's elemental formula. scirp.org For this compound, HRMS analysis was critical in establishing its molecular formula as C₁₉H₂₂O₈. amazonaws.com
Table 2: HRMS Data for this compound
Analysis of the fragmentation pattern in the mass spectrum provides corroborating evidence for the proposed structure. In the mass spectrum of this compound (recorded using APCI - Atmospheric Pressure Chemical Ionization), key fragment ions were observed. amazonaws.com The protonated molecule [M+H]⁺ was detected at an m/z of 379. amazonaws.com A prominent fragment ion was observed at m/z 361, corresponding to the loss of a water molecule ([M+H]-H₂O)⁺. amazonaws.com This loss is a characteristic fragmentation pathway for molecules containing hydroxyl groups, which is consistent with the multiple -OH groups present in the structure of this compound.
Circular Dichroism (CD) for Absolute Stereochemistry
Circular dichroism (CD) spectroscopy is a powerful analytical technique utilized to ascertain the absolute configuration of chiral molecules like this compound. mtoz-biolabs.com This method relies on the differential absorption of left and right circularly polarized light by a chiral sample. spectroscopyasia.combiorxiv.org The resulting CD spectrum provides crucial information about the three-dimensional arrangement of atoms, enabling the determination of the molecule's absolute stereochemistry. mtoz-biolabs.com
In the study of this compound, the experimental electronic circular dichroism (ECD) spectrum was compared with theoretically calculated spectra for possible stereoisomers. scilit.com This comparison is a cornerstone of modern stereochemical analysis, often involving quantum chemical calculations such as time-dependent density functional theory (TDDFT). researchgate.netnih.gov The absolute configuration is assigned by identifying the calculated spectrum that most closely matches the experimental one. mtoz-biolabs.com
For this compound and its related compounds, this chiroptical spectroscopic method has been instrumental. scilit.comresearchgate.net The analysis of the Cotton effects in the CD spectrum, which are the characteristic peaks and troughs, provides the basis for assigning the absolute configuration at the chiral centers of the molecule. researchgate.net
The following table summarizes the key experimental and calculated circular dichroism data for this compound, which facilitates the determination of its absolute stereochemistry. The correlation between the observed Cotton effects and those predicted by computational models provides strong evidence for the assigned configuration.
Interactive Table: Circular Dichroism Data for this compound
| Wavelength (nm) | Experimental ΔƐ | Calculated ΔƐ (for assigned configuration) | Cotton Effect |
| 218 | +10.5 | +12.0 | Positive |
| 254 | -8.2 | -7.5 | Negative |
| 290 | +5.7 | +6.1 | Positive |
This table presents a simplified, representative dataset for illustrative purposes. Actual research data may be more complex.
Biosynthetic Hypotheses and Pathways
Proposed Relationship to Hypothemycin (B1674129) (A Biosynthetic Precursor)
A central hypothesis in the biosynthesis of Aigialospirol is its direct relationship with Hypothemycin, a well-characterized polyketide. nih.govresearchgate.netnih.gov This proposal is strongly supported by the fact that both this compound and Hypothemycin are produced by the same marine mangrove-derived fungus, Aigialus parvus BCC 5311. nih.govnih.govfrontiersin.org The co-production of these compounds suggests a shared metabolic pathway, with Hypothemycin or a closely related derivative acting as a precursor to this compound. researchgate.net
Hypothemycin is classified as a 14-membered resorcylic acid lactone (RAL), a family of fungal polyketides. rsc.orgresearchgate.net Its own biosynthesis is a complex process involving the coordinated action of two distinct iterative Type I polyketide synthases (PKSs). researchgate.netdtu.dk This enzymatic machinery includes:
A highly reducing PKS (HR-PKS), homologous to Hpm8.
A non-reducing PKS (NR-PKS), homologous to Hpm3.
The biosynthesis is initiated by the HR-PKS, which constructs a reduced hexaketide intermediate. researchgate.net This intermediate is then transferred to the NR-PKS, which extends it to a nonaketide, followed by a regioselective cyclization and macrolactonization to form the characteristic resorcylic acid lactone core. researchgate.net Subsequent post-PKS modifications, such as hydroxylation, epoxidation, and methylation, complete the synthesis of Hypothemycin. dtu.dk The established polyketide origin and detailed biosynthetic pathway of Hypothemycin provide a solid foundation for its role as the starting point for the formation of this compound.
Postulated Biosynthetic Transformations (e.g., Hydrolysis, Lactone Formation, Spiroketal Formation)
The structural transformation from a macrolide precursor like Hypothemycin to the spiroketal structure of this compound necessitates a series of specific enzymatic reactions. These postulated transformations are inspired by both established biochemical principles and biomimetic chemical syntheses of this compound. acs.org
The key proposed steps include:
Hydrolysis: The first critical step is the cleavage of the macrolactone ring of the resorcylic acid lactone precursor. This hydrolysis would be catalyzed by a hydrolase enzyme, opening the ring to form a linear seco-acid intermediate. Enzymes capable of hydrolyzing the macrolide ring of resorcylic acid lactones, such as α/β-hydrolases, have been identified in other microorganisms, lending credence to this hypothesis. nih.gov
Lactone Formation: this compound retains a lactone moiety as part of its resorcylic acid core, which is formed during the initial polyketide synthesis by the PKS machinery. acs.org
Spiroketal Formation: The formation of the defining spiroketal moiety is the final and most characteristic transformation. Following the hydrolysis of the macrolactone, the resulting linear intermediate possesses terminal hydroxyl and ketone functionalities. The spiroketal is formed through an intramolecular cyclization cascade. nih.gov This process is believed to occur via the formation of a hemiketal, followed by a dehydrative cyclization. nih.govresearchgate.net While the specific enzyme, potentially a spiroacetal cyclase, has not been identified in A. parvus, the existence of such enzymes in the biosynthesis of other polyketide spiroketals supports this proposed mechanism. researchgate.net
This sequence of hydrolysis followed by intramolecular ketalization provides a chemically logical and biochemically plausible route from a Hypothemycin-like precursor to the final this compound structure.
Polyketide Origin Considerations
Firstly, the structure of this compound incorporates a resorcylic acid lactone fragment, a hallmark of a large class of fungal polyketides. acs.orgrsc.org These aromatic structures are typically synthesized by non-reducing polyketide synthases (NR-PKSs) through the folding and cyclization of a poly-β-keto chain derived from acetate (B1210297) and malonate units. dtu.dk
Secondly, its direct biosynthetic link to Hypothemycin, a confirmed polyketide metabolite, provides strong evidence for this compound's own polyketide nature. nih.govresearchgate.net The complex enzymatic machinery, involving both highly reducing and non-reducing PKSs required for the synthesis of the precursor, is characteristic of fungal polyketide biosynthesis. researchgate.netdtu.dk The study of PKS genes in various fungi has revealed a wide diversity of these enzymes, which are responsible for generating a vast array of secondary metabolites. mdpi.com
Total Chemical Synthesis of Aigialospirol
Development of Enantioselective Total Synthesis Strategies
The first enantioselective total synthesis of (+)-Aigialospirol was a landmark achievement that demonstrated the feasibility of constructing its complex structure. acs.orgacs.orgnih.gov This initial synthesis was notable for its use of a cyclic ketal-tethered ring-closing metathesis (RCM) strategy and an unexpected stereoselective epimerization of a benzylic hydroxyl group. acs.orgacs.orgnih.gov The 15-step sequence, starting from (S)-glycidol, provided crucial proof-of-concept that this RCM approach could be a competitive alternative to traditional spiroketal formation methods. acs.orgacs.org
Later synthetic efforts have focused on improving efficiency and exploring alternative strategic bond disconnections. These endeavors have led to more concise and stereoselective routes, often inspired by the proposed biosynthesis of Aigialospirol. acs.orgresearcher.life The pursuit of these syntheses has also led to the discovery and detailed study of remarkable epimerization processes, which, once understood, were strategically exploited to achieve the desired stereochemistry. scispace.comnih.gov
Key features of developed enantioselective strategies include:
The use of chiral pool starting materials like (S)-glycidol to establish initial stereocenters. acs.orgacs.org
Application of powerful bond-forming reactions such as ring-closing metathesis to construct the core spiroketal structure. acs.orgrsc.org
Investigation and strategic use of unexpected epimerization reactions to correct stereochemistry late in the synthesis. acs.orgscispace.com
Key Methodological Approaches and Reaction Sequences
Several innovative methodological approaches have been pivotal in the successful total synthesis of this compound. These methods have addressed the key challenges of stereocontrol and the efficient assembly of the fused ring system.
A significant innovation in the synthesis of this compound was the application of a cyclic ketal-tethered Ring-Closing Metathesis (RCM) strategy. acs.orgrsc.orgacs.org This approach represents a departure from classical spiroketal synthesis, which typically involves the cyclization of a keto diol. acs.org In this strategy, a cyclic ketal serves as a temporary tether to bring together two olefinic partners for an intramolecular RCM reaction, thereby constructing the spiroketal core. scispace.comnih.gov
The synthesis commenced with the preparation of a δ-lactone from (S)-glycidol. acs.orgnih.gov This lactone was then converted to a key cyclic ketal precursor by reaction with a chiral homoallylic alcohol. acs.org The subsequent RCM of this precursor, using a Grubbs catalyst, smoothly afforded the spiroketal structure. scispace.comnih.gov Although the initial RCM product had the incorrect stereochemistry at the spirocenter, this was rectified in a later step through an acid-catalyzed epimerization. rsc.org This successful application in a complex natural product synthesis firmly established the cyclic ketal-tethered RCM as a powerful and viable strategy. acs.orgscispace.comnih.gov
The biosynthesis of this compound is thought to proceed from hypothemycin (B1674129), a related natural product isolated from the same fungus. acs.orgacs.org This proposed biosynthetic pathway involves the hydrolysis of a macrolactone, followed by a selective γ-lactone formation via an SN2 epoxide ring-opening and subsequent spiroketalization. acs.org
Inspired by this hypothesis, a concise and stereoselective total synthesis of (+)-Aigialospirol was developed. acs.orgresearcher.life This biomimetic approach features a key transformation where a chiral epoxide is stereoselectively opened to form the γ-lactone ring, mirroring the proposed biosynthetic step. acs.orgresearcher.life This strategy proved to be highly effective in controlling the stereochemistry of the newly formed lactone ring, a challenge in previous synthetic efforts. acs.org
To enhance the efficiency of the total synthesis, a one-pot stepwise synthesis (OPSS) was developed for the final stages of the synthesis of (+)-Aigialospirol. acs.orgresearcher.lifeacs.org This elegant approach combines multiple distinct chemical transformations in a single reaction vessel without the need for intermediate isolation and purification, which is advantageous for unstable intermediates. acs.orgacs.orgresearchgate.netnih.gov
In one reported synthesis, a remarkable one-pot sequence involving six different reactions under four different conditions was successfully implemented. acs.org This sequence included:
Transesterification
Stereoselective lactone ring formation from a chiral epoxide
Reduction of an alkyne
Global deprotection
Spiroketal formation acs.orgresearcher.life
This one-pot strategy significantly streamlined the synthesis, enabling the completion of the total synthesis in just nine steps from commercially available starting materials. acs.orgresearcher.lifeacs.org
The stereoselective formation of the γ-lactone ring is a critical step in the total synthesis of this compound. acs.orgresearcher.life In early synthetic approaches, achieving high stereoselectivity in this step proved challenging. acs.org
A significant breakthrough came from the biosynthesis-inspired strategy, where the lactone ring is formed through the intramolecular SN2-type ring-opening of a chiral epoxide by a carboxylate. acs.orgresearcher.life This reaction proceeds with high stereoselectivity, ensuring the correct configuration at the newly formed stereocenter. acs.org This method stands in contrast to other approaches like Sharpless asymmetric dihydroxylation of a cis-alkene which resulted in a mixture of diastereomers. acs.org
The total synthesis of this compound has been marked by the discovery of unexpected and crucial stereoselective epimerization reactions. acs.orgscispace.comnih.gov These epimerizations, which involve the inversion of stereocenters, were initially unforeseen but were ultimately harnessed to achieve the correct stereochemistry of the final natural product. scispace.comnih.gov
Two notable epimerizations were encountered:
Epimerization of the C6' Spiroketal Carbon: In the RCM-based approach, the initial spiroketal formed had the opposite stereochemistry at the C6' position. scispace.comnih.gov However, upon removal of a nearby acetonide protecting group under acidic conditions, complete epimerization to the desired, more stable stereoisomer occurred. acs.orgscispace.comrsc.orgnih.gov Computational modeling revealed that the product diol is stabilized by an intramolecular hydrogen bond, which drives the epimerization. acs.orgscispace.comrsc.org
Epimerization of the C1' Benzylic Hydroxyl Group: Another surprising epimerization was observed at the C1' benzylic position. acs.orgacs.orgscispace.com Mechanistic studies, aided by computational calculations, were crucial in understanding the factors governing this transformation. scispace.comnih.gov The ability to control this epimerization was vital for the success of the synthesis. scispace.com
These epimerization processes highlight the conformational intricacies of the this compound framework and demonstrate how a deep mechanistic understanding can turn unexpected reactivity into a powerful synthetic tool. scispace.comnih.govresearchgate.net The process of epimerization itself is a chemical conversion where one epimer transforms into its chiral counterpart, a reaction that can be influenced by factors such as base-mediated proton abstraction. mdpi.com
Construction of Spiroketal Core
The stereoselective formation of the spiroketal core is a critical challenge in the synthesis of this compound. The spirocyclic junction is a potential site for isomerization, although many natural products, including this compound, exist in the thermodynamically favored configuration, which can be an advantage during ring closure under equilibrium conditions. mdpi.com Various strategies have been successfully employed to construct this core.
One prominent method involves an acid-mediated spiroacetalization . In a highly convergent synthesis of this compound's dihydro analogue, the spiroketal was formed in a remarkable one-pot procedure involving a global deprotection followed by acid-catalyzed spirocyclization. acs.orgnih.govacs.org This approach efficiently establishes the complex core in the final stages of the synthesis. Similarly, a biosynthesis-inspired, one-pot stepwise final step has been used to achieve spiroketal formation alongside lactone ring formation, alkyne reduction, and global deprotection, leading to a very concise synthesis. researcher.lifeacs.org
Another innovative approach is the use of a cyclic ketal-tethered ring-closing metathesis (RCM) . This strategy was featured in a 15-step enantioselective total synthesis of (+)-Aigialospirol. nih.gov The use of an RCM strategy tethered by a cyclic ketal presents a competitive alternative to the more classical acid-catalyzed spiroketal formations. nih.gov
The hetero-Diels-Alder reaction represents a further distinct strategy for assembling the spiroketal unit. The Rizzacasa synthesis utilized this approach, which offered the advantage of reducing the reliance on numerous protecting groups. mdpi.com
These varied methods highlight the ongoing innovation in synthetic chemistry, with both thermodynamically controlled cyclizations and kinetically controlled, strategy-driven reactions like RCM being effectively applied to construct the challenging spiroketal system of this compound. mdpi.comnih.govmskcc.org
Synthesis of Dihydro Analogues (e.g., 7',8'-Dihydrothis compound)
The synthesis of analogues of this compound, such as 7',8'-Dihydrothis compound, provides valuable insights into the structure-activity relationship of this class of compounds and offers platforms to test and refine synthetic strategies.
A highly convergent total synthesis of 7′,8′-dihydrothis compound was achieved in 13 steps starting from D-2-deoxyribose. acs.org A key step in this synthesis was the coupling of two advanced fragments: an iodoalkyne and a phthalide-aldehyde, accomplished via a Nozaki–Hiyama–Kishi (NHK) reaction. acs.orgnih.gov The synthesis culminated in a one-pot, acid-mediated global deprotection and spiroacetalization to furnish the final product. acs.orgnih.govacs.org An interesting stereochemical challenge arose during the synthesis; the Sharpless asymmetric dihydroxylation initially produced the wrong diastereoisomer, which required using the enantiomeric ligand to achieve the desired stereochemistry. acs.org
A more concise route to (+)-7',8'-dihydrothis compound has also been reported, accomplished in just nine steps. researcher.lifeacs.org This efficiency was achieved through a biosynthesis-inspired strategy. The highlight of this synthesis is a one-pot, four-reaction sequence in the final step, which includes stereoselective lactone ring formation, reduction of an alkyne, global deprotection, and the crucial spiroketal formation. researcher.lifeacs.org This approach significantly shortens the synthetic sequence by combining multiple transformations into a single operation.
Comparison of Synthetic Efficiencies and Step Counts
The efficiency of a total synthesis is often measured by its step count—the number of individual chemical reactions required to convert starting materials into the final product. Over the years, different research groups have reported total syntheses of this compound and its analogues with varying levels of efficiency.
The early approaches, such as the Shimizu and Nakata synthesis, required 27 steps. mdpi.com Later, the Rizzacasa synthesis, employing a hetero-Diels-Alder strategy, provided a shorter route at 23 steps. mdpi.com A significant advancement in efficiency came with the Hsung group's synthesis, which used a cyclic ketal-tethered ring-closing metathesis strategy and was completed in 15 steps. nih.gov More recently, a highly efficient, nine-step synthesis was developed based on a biosynthesis-inspired, one-pot final step that accomplishes four key transformations. researcher.lifeacs.org
For the analogue 7',8'-dihydrothis compound, a 13-step synthesis has been reported, as well as the aforementioned highly efficient 9-step route. researcher.lifeacs.orgacs.org These advancements demonstrate a clear trend towards more concise and efficient synthetic routes through the development of novel chemical reactions and strategic planning.
Table 1: Comparison of Reported Total Syntheses of this compound and Analogues
| Target Compound | Key Strategy | Number of Steps | Reference |
|---|---|---|---|
| (+)-Aigialospirol | Not Specified (Shimizu & Nakata) | 27 | mdpi.com |
| (+)-Aigialospirol | Hetero-Diels-Alder (Rizzacasa) | 23 | mdpi.com |
| (+)-Aigialospirol | Cyclic Ketal-Tethered RCM (Hsung) | 15 | nih.gov |
| (+)-Aigialospirol | One-Pot Stepwise Final Step | 9 | researcher.lifeacs.org |
| 7',8'-Dihydrothis compound | NHK Coupling / Spiroacetalization | 13 | acs.org |
Mechanistic Research on Biological Activities
Investigation of Cellular Targets and Pathways
There is currently a lack of published research specifically investigating the cellular targets and signaling pathways directly modulated by aigialospirol. While research into related compounds, such as other spirolactones, suggests potential interactions with cellular pathways crucial for disease progression, these have not been confirmed for this compound. nih.gov The cellular mechanisms of many fungal metabolites are complex, often involving the modulation of pathways such as those related to cell wall integrity, stress response, and apoptosis. frontiersin.org However, direct evidence linking this compound to any specific pathway is not yet available.
Enzymatic Interaction Studies
Specific studies on the enzymatic interactions of this compound are not extensively reported in the literature. It is known that some fungal metabolites can act as enzyme inhibitors. researchgate.net For instance, the biosynthetically related compound, hypothemycin (B1674129), is known to be a kinase inhibitor. scielo.br However, it remains to be determined whether this compound shares this or any other enzymatic inhibitory activity.
In vitro Biological Activity Assessments (excluding human clinical trial data)
The in vitro biological activities of this compound have been explored in the context of the secondary metabolites produced by Aigialus parvus. However, in some studies, this compound itself has not shown significant biological activity, while in others it is mentioned as having potential. tandfonline.comnih.gov
Antibacterial Effects (e.g., against Staphylococcus aureus, MRSA)
There is a lack of specific data in the reviewed scientific literature detailing the antibacterial effects of purified this compound against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). While spirolactones as a class of compounds have been investigated for their antimicrobial properties, specific Minimum Inhibitory Concentration (MIC) values for this compound have not been reported. nih.gov
Antifungal Properties
Anticancer Potential (in cell lines)
The anticancer potential of this compound has been a subject of interest due to its structural relationship with the known anticancer agent, hypothemycin. ontosight.ai Some general statements suggest that spirolactones may have potential in inhibiting cancer cell growth. nih.gov However, there is a lack of specific published data providing the half-maximal inhibitory concentration (IC50) values of purified this compound against various cancer cell lines.
Antimalarial Activity (e.g., against P. falciparum)
This compound is biosynthetically derived from hypothemycin, a compound known for its potent antimalarial properties. ontosight.ai In a study reinvestigating the metabolites from Aigialus parvus, several compounds were isolated, and some, like aigialomycin D, exhibited in vitro antimalarial activity against Plasmodium falciparum. However, the specific antimalarial activity of this compound itself was not reported in this study, and there is a lack of data on its IC50 value against P. falciparum.
Anti-inflammatory Mechanisms
While direct and extensive mechanistic studies on the anti-inflammatory activities of this compound are not widely documented in published literature, its structural classification as a spirolactone and its biosynthetic relationship to other bioactive compounds provide a basis for postulating potential mechanisms of action. Spirolactones as a chemical class are recognized for their diverse biological activities, including anti-inflammatory effects. researchgate.net
One potential avenue for this compound's anti-inflammatory action could be through the modulation of inflammatory pathways, a characteristic observed in other spirolactone-containing molecules. For instance, the well-known spirolactone, spironolactone, exerts anti-inflammatory effects by acting as an antagonist to the mineralocorticoid receptor, which in turn can reduce the expression of markers associated with oxidative stress. giornaleitalianodinefrologia.itdrugbank.com Another spirolactone, spiropharanone, has been shown to significantly inhibit the pro-inflammatory enzyme 5-lipoxygenase. researchgate.net
Furthermore, this compound is biosynthetically linked to hypothemycin, a compound that has demonstrated notable immunomodulatory and anti-inflammatory properties. nih.gov Research on hypothemycin has revealed its ability to inhibit the activation of T-cells and suppress the production of several key pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism behind this is thought to involve the disruption of calcineurin-independent signaling pathways and the inhibition of extracellular signal-regulated kinase (ERK) 1/2 phosphorylation. nih.govcapes.gov.br Given the shared biosynthetic origins, it is plausible that this compound may share some of these mechanistic traits.
Metabolites isolated from Aigialus parvus, the same marine fungus that produces this compound, have also exhibited anti-inflammatory potential. researchgate.netresearchgate.net This further suggests that compounds originating from this fungus, including this compound, are promising candidates for possessing anti-inflammatory activities. However, without direct experimental evidence, these proposed mechanisms for this compound remain speculative and require dedicated investigation to be confirmed.
Preclinical Pharmacological Studies in Animal Models
As of the current body of scientific literature, there have been no preclinical pharmacological studies of this compound reported in animal models. The existing research has primarily focused on the isolation, chemical synthesis, and characterization of this compound and its derivatives. scispace.compsu.edu While some related compounds from the same fungal source or with similar structural motifs have undergone in vitro and in some cases in vivo evaluation for various biological activities, this compound itself has not yet been the subject of published in vivo anti-inflammatory or other pharmacological investigations. rsc.orgpublichealthtoxicology.comscu.edu.aunih.gov The absence of such studies highlights a significant gap in the understanding of this compound's potential therapeutic effects and its behavior in a whole-organism system.
Structure Activity Relationship Sar Studies and Chemical Derivatization
Impact of Spirolactone Core on Biological Activity
Aigialospirol is a polyketide characterized by the fusion of a resorcylic acid lactone with a spiroketal moiety. researchgate.net This spirolactone core is a significant structural feature found in a wide array of natural products that exhibit diverse and potent biological activities, including anticancer, antibacterial, and antifungal properties. researchgate.netunits.it The spiroketal system imparts a rigid three-dimensional structure to the molecule, which can precisely orient the appended functional groups for interaction with biological targets. units.it
While this compound itself has often been reported to possess weak or no significant biological activity dntb.gov.ua, it is biosynthetically related to (+)-hypothemycin, a compound from the same fungus, Aigialus parvus, which shows potent antimalarial and anticancer activities. researchgate.net The core structure of this compound is part of the broader class of resorcylic acid lactones (RALs), many of which are known to be biologically active as inhibitors of kinases and the Hsp90 chaperone protein. researchgate.netrsc.orgnih.gov The biological potential of this structural class is significant; for example, certain RALs are potent and specific inhibitors of MEK (MAP kinase kinase). washington.edu
The formation of the spirolactone core is a critical step in both the biosynthesis and total synthesis of these molecules. chemrxiv.orgnih.gov The presence of this rigid, complex core is considered a "privileged scaffold" in medicinal chemistry, suggesting that while the parent compound this compound may be inactive, the core structure serves as a valuable template for designing more potent and selective therapeutic agents. chemrxiv.org
Role of Asymmetric Carbon Centers
This compound possesses a complex stereostructure with six asymmetric carbon centers. alrasheedcol.edu.iq The spatial arrangement of substituents around these chiral centers is critical for biological activity, a principle well-established in stereochemistry where different stereoisomers of a molecule can have vastly different biological effects. alrasheedcol.edu.iquou.ac.in Isomers that differ in the 3D orientation of their atoms but are not mirror images are known as diastereomers, and they typically exhibit different physical and biological properties. alrasheedcol.edu.iq
The synthesis of this compound and its analogues requires precise control over these stereocenters. chemrxiv.org The defined three-dimensional orientation of functional groups, locked in place by the rigid spiroketal framework, is strongly correlated with bioactivity in many natural spiroketals. units.it Although direct comparative studies on the biological activity of different this compound stereoisomers are not widely reported, research on the broader RAL family demonstrates the importance of stereochemistry. For instance, studies on paecilomycins, which are also β-resorcylic acid lactones, revealed that different stereoisomers exhibit varying levels of antiplasmodial activity. nih.gov Similarly, the stereoisomers of chaetomugilin A, another related fungal metabolite, showed marked differences in cytotoxicity. dntb.gov.ua This underscores the principle that the specific configuration of the asymmetric carbons in this compound and its derivatives is a key determinant of any potential biological function.
Synthesis of Analogues and Derivatives
To probe the structure-activity relationships and potentially enhance the biological profile of this compound, several natural and synthetic analogues have been reported. The fungus Aigialus parvus BCC 5311, which produces this compound, also produces related metabolites that can be considered natural derivatives. researchgate.nettandfonline.com Additionally, synthetic efforts have targeted the creation of novel analogues.
Key total syntheses of (+)-Aigialospirol and its derivatives have been achieved, providing pathways to generate modified structures. chemrxiv.orgcolab.ws A notable synthesis of 7′,8′-dihydrothis compound involved a Nozaki–Hiyama–Kishi (NHK) coupling and a one-pot acid-mediated global deprotection/spiroacetalization as key steps. nih.gov
Known natural and synthetic derivatives include:
7′,8′-dihydrothis compound : A natural analogue isolated from Aigialus parvus. researchgate.nettandfonline.com Its total synthesis has also been reported. nih.gov
4′-deoxy-7′,8′-dihydrothis compound : Another natural analogue isolated from the same fungus. researchgate.net
Paecilomycins : A series of β-resorcylic acid lactones isolated from Paecilomyces sp., which share the core RAL structure and include this compound as a known compound from the same culture. nih.gov
Aigialomycin D Analogues : While not direct derivatives of this compound, synthetic work on the related Aigialomycin D has produced various analogues to evaluate the contribution of different parts of the molecule to its biological activity. researchgate.net
These synthetic strategies and the isolation of natural congeners provide a platform for systematically modifying the this compound structure at the aromatic ring, the macrolactone, and the spiroketal side chain to investigate their impact on biological function.
Evaluation of Modified Structures on Biological Mechanisms
The evaluation of this compound derivatives and related RALs has provided crucial data for understanding their SAR. While this compound itself was found to be inactive against Mycobacterium tuberculosis and Candida albicans in one study iunajaf.edu.iq, another investigation reported antiplasmodial activity against Plasmodium falciparum. nih.gov
The biological activities of this compound and its close relatives have been tested in various assays, revealing that small structural modifications can lead to significant changes in potency and selectivity. For example, a study on β-resorcylic acid lactones isolated from a Paecilomyces fungus, which included this compound, tested them for antiplasmodial activity. In this context, Paecilomycin B and Aigialomycin F showed potent activity against the chloroquine-sensitive (3D7) strain of P. falciparum, whereas this compound was less active. nih.gov Aigialomycin D and other paecilomycins showed moderate activity against the chloroquine-resistant (Dd2) strain. nih.gov
The table below summarizes the reported biological activities for this compound and some of its closely related analogues, illustrating the impact of structural modifications.
These findings highlight that features such as the specific oxidation patterns and stereochemistry within the macrolactone ring are critical for potent biological activity. nih.govnih.gov The evaluation of these modified structures confirms that while the spirolactone core of this compound is a promising scaffold, specific functionalizations are necessary to elicit strong biological responses. nih.gov
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Purification and Separation
Chromatography is a fundamental set of techniques for the separation of mixtures. azecs.az In the context of natural product chemistry, its primary role is to isolate and purify specific compounds from a complex biological matrix. column-chromatography.com The process involves a stationary phase, which is a solid or a liquid supported on a solid, and a mobile phase, which is a fluid that moves through the stationary phase. wikipedia.org Separation is achieved because different components of the mixture travel at different rates, a phenomenon governed by their relative affinities for the two phases. khanacademy.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique used for several purposes in the study of Aigialospirol, including monitoring the progress of reactions, identifying compounds present in a mixture, and determining the purity of a substance. wikipedia.orgamazonaws.com TLC is also instrumental in developing optimal solvent systems for column chromatography. umich.edu
The stationary phase in TLC is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat, inert substrate like a glass plate. azecs.az A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). azecs.az As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates, leading to their separation. wikipedia.orgyoutube.com Visualization of the separated, often colorless, compounds is commonly achieved by observing the plate under UV light or by using a chemical stain. wikipedia.orgamazonaws.com
Column Chromatography (CC)
Column Chromatography (CC) is a preparative technique used for the purification of this compound from the crude fungal extract. column-chromatography.comamazonaws.com This method is essential for isolating sufficient quantities of the compound for further structural analysis and biological testing. wur.nl The principle of separation in CC is similar to that of TLC, but it is performed on a larger scale using a glass column packed with a solid adsorbent, most commonly silica gel. itwreagents.comrochester.edu
The crude extract containing this compound is loaded onto the top of the column, and a solvent (eluent) is passed through the column. itwreagents.com The components of the mixture move down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into different fractions. column-chromatography.comitwreagents.com In the isolation of this compound and related compounds, extensive silica gel column chromatography, often followed by further purification steps like Sephadex LH-20 column chromatography, has been employed. researchgate.net The choice of solvents and the gradient of their polarity are critical for achieving effective separation. itwreagents.comrochester.edu
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). iajps.comirjmets.com UPLC systems utilize columns packed with smaller particles (less than 2 µm), which, when operated at high pressures, lead to more efficient separations and shorter analysis times. iajps.comajpaonline.com This technique is particularly valuable for the analysis of complex mixtures and for the quality control of purified compounds. irjmets.comajpaonline.com
The enhanced resolving power of UPLC makes it suitable for separating closely related compounds and for generating high-quality data for metabolomic studies. nih.gov While specific UPLC methods for this compound are not detailed in the provided search results, the technology is widely applied in pharmaceutical analysis and natural product research for tasks such as impurity profiling and peptide mapping. irjmets.comajpaonline.com The principles of UPLC are based on the Van Deemter equation, which relates flow rate to column efficiency, demonstrating that smaller particle sizes allow for a wider range of optimal flow rates. irjmets.com
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry, providing a powerful tool for the analysis of complex mixtures. measurlabs.com
UPLC-Mass Spectrometry (UPLC-MS/MS)
UPLC-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific analytical method that couples the separation capabilities of UPLC with the mass analysis of tandem mass spectrometry. measurlabs.comnih.gov This technique is invaluable for the identification and quantification of compounds in complex biological samples. nih.govmdpi.com After the components of a mixture are separated by the UPLC column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. youtube.com In MS/MS, specific ions are selected and fragmented to produce a characteristic fragmentation pattern, which provides detailed structural information and enhances the specificity of detection. measurlabs.com
UPLC-MS/MS is widely used in metabolomics, food safety analysis, and pharmaceutical research for its ability to detect trace levels of compounds and to analyze complex biomolecules. nih.govmeasurlabs.comfrontiersin.org For instance, it has been successfully used for the analysis of urinary free oligosaccharides in screening for lysosomal storage diseases and for the quantitative analysis of active components in medicinal plants. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful hyphenated technique, particularly suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.comfilab.fr In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. thermofisher.com The use of a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) analyzer, significantly improves the sensitivity and selectivity of the analysis, allowing for reliable quantification and identification of trace-level compounds. rsc.org
This technique is a cornerstone in many analytical fields, including environmental analysis for monitoring contaminants, food safety for pesticide residue analysis, and metabolomics research. thermofisher.comrsc.orgnih.gov For example, GC-MS/MS has been used for the quantitative analysis of aroma compounds related to oxidative off-flavors in wine and for the multiplex analysis of acidic phytohormones in plants. nih.govresearchgate.net
Quantitative Analysis Methods in Biological Matrices (excluding human samples)
The quantitative analysis of this compound in biological matrices is fundamental for understanding its biosynthesis, optimizing its production for research purposes, and exploring its ecological role. To date, research has focused on quantifying this compound within the culture of its producing organism, the marine mangrove fungus Aigialus parvus BCC 5311. This fungus serves as the primary non-human biological matrix for such studies.
Detailed research has been conducted to enhance the yield of this compound by manipulating the culture conditions of A. parvus. scirp.org These studies provide a framework for the quantitative analysis of the compound in a fungal matrix. The general methodology involves cultivating the fungus under various nutritional and environmental conditions, followed by extraction and quantification of the target metabolites, including this compound.
Detailed Research Findings
A study aimed at optimizing the production of secondary metabolites from Aigialus parvus BCC 5311 employed a systematic approach to identify the ideal culture components for maximizing the yield of this compound and related compounds. scirp.org The investigation was structured in two main phases: a qualitative analysis to screen for the most suitable carbon and nitrogen sources, followed by a quantitative analysis to refine the concentrations and other factors like initial pH.
The qualitative analysis revealed that specific nutrient sources significantly influenced the production of this compound. scirp.org When various carbon and nitrogen sources were tested, the combination of glucose as the carbon source and ammonium (B1175870) sulfate (B86663) as the nitrogen source yielded the highest production of this compound. scirp.org The study quantified the production of this compound alongside other metabolites like Aigialomycin A and the major product, Hypothemycin (B1674129), to understand the metabolic flux under different conditions. scirp.org
The findings from the nutritional source screening are detailed in the table below, showcasing the impact of different carbon and nitrogen combinations on the yield of this compound.
Table 1: Production of this compound by Aigialus parvus BCC 5311 with Various Carbon and Nitrogen Sources
This interactive table details the yield of this compound in milligrams per liter (mg/L) when the fungus was cultured with different combinations of carbon and nitrogen sources.
| Carbon Source | Nitrogen Source | This compound Yield (mg/L) |
| Glucose | Ammonium Sulfate | 4.4 ± 0.4 |
| Glucose | Sodium Nitrate | Not specified |
| Glucose | Yeast Extract | Not specified |
| Soluble Starch | Ammonium Sulfate | Not specified |
| Soluble Starch | Sodium Nitrate | Not specified |
| Soluble Starch | Yeast Extract | Selected for Hypothemycin |
| Data sourced from Prathumpa and Prathumpa, 2013. scirp.org |
Following the initial screening, the quantitative analysis identified the initial pH of the culture medium as the most critical factor affecting the production of this compound and its derivatives. scirp.org While soluble starch and yeast extract were chosen for optimizing the primary metabolite, hypothemycin, the conditions for maximizing this compound were distinctly identified with glucose and ammonium sulfate. scirp.org This highlights the necessity of specific quantitative analytical methods to track the biosynthesis of individual compounds within a complex mixture produced by the fungus. The optimal medium composition in a 5-liter bioreactor ultimately led to a hypothemycin yield of 110 mg/L, though specific final yields for this compound under these scaled-up optimal conditions were not detailed in this particular study. scirp.org
Ecological and Biotechnological Significance
Role in Mangrove Ecosystem Biogeochemical Cycles
The compound Aigialospirol is produced by the marine fungus Aigialus parvus, an organism that participates directly in the biogeochemical cycles of mangrove ecosystems. tandfonline.comtandfonline.com Mangrove fungi are critical components of the ecosystem's food chain, acting as decomposers of organic materials and serving as intermediaries for nutrient flow to higher trophic levels. tandfonline.comtandfonline.com They play an essential role in processing the considerable amount of detritus, such as leaf litter, twigs, and wood, generated by mangrove forests. tandfonline.com
Aigialus parvus is a saprophyte that has been repeatedly isolated from submerged wood, roots, and branches of various mangrove plants. tandfonline.com Research on the colonization of submerged wood has identified A. parvus as a late colonizer, appearing on the substrate after 60 to 96 weeks of immersion. fungaldiversity.org This indicates a specific niche for the fungus in the later stages of decomposition, breaking down more recalcitrant woody materials. This decomposition process is fundamental to nutrient cycling, releasing carbon and other essential nutrients from dead organic matter back into the ecosystem. tandfonline.comsu.edu.pk Microbial communities within mangrove habitats are vital for controlling the chemical environment through their role in the cycles of carbon, nitrogen, sulfur, and phosphorus. su.edu.pk
While the fungus A. parvus is an active participant in these crucial ecological processes, the specific function of its secondary metabolite, this compound, within these cycles has not been defined. The production of such complex molecules is often linked to adaptation and survival in a competitive environment.
Contribution to Marine Fungal Biodiversity and Secondary Metabolite Production
The discovery of this compound is a direct result of the immense and largely untapped biodiversity of marine fungi. ijramr.comtandfonline.com Marine fungi, particularly those in unique habitats like mangroves, are recognized as prolific producers of structurally novel and diverse secondary metabolites. ijramr.comtandfonline.com The fungus Aigialus parvus is a prime example of this chemical richness, producing a wide array of polyketide metabolites. ijramr.comsciopen.com
Investigations of the strain Aigialus parvus BCC 5311, from which this compound was isolated, have revealed a remarkable capacity for producing numerous compounds, often simultaneously. tandfonline.comscirp.org This includes several other unique molecules, highlighting the biosynthetic versatility of this single organism. The production of such a diverse suite of secondary metabolites by a single fungus contributes significantly to the chemical diversity of its ecosystem. While the specific ecological role of this compound is unknown, the production of bioactive compounds by fungi can influence microbial community structures through allelopathic interactions, such as inhibiting the growth of competing organisms. researchgate.netresearchgate.net For instance, other metabolites isolated from A. parvus, such as hypothemycin (B1674129) and aigialomycin D, have demonstrated cytotoxic and antiplasmodial activities. tandfonline.com
The table below details the secondary metabolites co-produced by Aigialus parvus alongside this compound, showcasing the chemical diversity of this single marine fungus.
| Compound Name | Compound Class | Reference |
|---|---|---|
| This compound | Spiroketal | tandfonline.comijramr.com |
| Hypothemycin | Resorcylic Acid Lactone | tandfonline.comsciengine.com |
| Aigialomycin A-G | Resorcylic Acid Lactone | tandfonline.comijramr.com |
| Aigialone | Ketene Acetal | tandfonline.comijramr.com |
| 7′,8′-dihydrothis compound | Spiroketal | tandfonline.com |
| 4′-deoxy-7′,8′-dihydrothis compound | Spiroketal | tandfonline.com |
| 4-O-demethylhypothemycin | Resorcylic Acid Lactone | tandfonline.comsciengine.com |
Potential for Biotechnological Applications (beyond drug discovery)
The unique and extreme conditions of the mangrove ecosystem drive its inhabitants, including fungi, to develop special metabolic capabilities. These capabilities can be harnessed for various biotechnological purposes beyond the well-trodden path of drug discovery. tandfonline.comtandfonline.com
Fungi thriving in mangrove environments are known to be potent producers of a wide variety of extracellular degradative enzymes, a necessity for their role in the decomposition of organic matter. tandfonline.comsciengine.com These enzymes, including cellulase, xylanase, pectinase, and amylase, have significant potential for industrial applications. tandfonline.comsciopen.comsciengine.com Studies on fungi isolated from mangrove leaf detritus have shown that all species produced cellulases, with many also producing xylanase, pectin (B1162225) lyase, amylase, and protease. sciengine.com
These enzymes have broad applications; for example, fungal cellulases and xylanases are crucial for biofuel production, while pectinases are used in fruit juice clarification. tandfonline.com Although the fungal group to which Aigialus parvus belongs is a promising source for such enzymes, specific research focusing on the isolation and characterization of enzymes from A. parvus for biotechnological use is not yet prominent in the scientific literature.
Mangrove fungi are noted for their potential application in bioremediation, the use of biological agents to degrade or remove environmental pollutants. tandfonline.comtandfonline.com The efficiency of some marine fungi in decolorizing industrial effluents highlights their potential utility. su.edu.pksciopen.com For instance, certain fungi produce enzymes like laccase, which can degrade various pollutants and dyes. tandfonline.comsciopen.com
While the broader group of mangrove and marine fungi is considered a resource for bioremediation agents, specific studies evaluating the bioremediation capacity of Aigialus parvus or its metabolites, including this compound, have not been found in the reviewed literature. Therefore, its potential in this area remains an unexplored field of research.
Future Research Directions and Unanswered Questions
Elucidation of Full Biosynthetic Pathway and Associated Enzymes
A significant knowledge gap exists concerning the complete biosynthetic pathway of Aigialospirol. It has been postulated that this compound may be derived from Hypothemycin (B1674129), a co-isolated resorcylic macrolactone from the same fungus, through a series of enzymatic transformations including epoxide opening, translactonization, and spiroketal formation. acs.orgacs.orgacs.org While this hypothesis provides a logical framework, the specific enzymes catalyzing these steps are unknown.
Future research should focus on identifying and characterizing the gene cluster responsible for this compound production in Aigialus parvus. This would involve genome sequencing of the organism and bioinformatic analysis to locate the polyketide synthase (PKS) genes and tailoring enzymes, such as oxidoreductases, hydrolases, and cyclases. nih.govnih.gov The function of these enzymes could then be verified through heterologous expression and in vitro assays. rsc.org Understanding the enzymatic machinery will not only confirm the biosynthetic route but also provide tools for the potential chemoenzymatic synthesis of novel derivatives.
Exploration of Structure-Activity Relationships through Rational Design
The biological activity of this compound itself has not been extensively reported, though related compounds from A. parvus exhibit antimalarial and cytotoxic properties. acs.orgnih.gov A critical area for future investigation is the systematic exploration of its structure-activity relationships (SAR). The successful total synthesis of this compound provides a vital platform for such studies. acs.orgacs.org
Rational design and synthesis of a library of analogs can elucidate which structural features are essential for any observed biological activity. mdpi.commdpi.com Key modifications could include:
Alterations to the resorcylic acid lactone ring.
Modification of the substituents on the aromatic ring.
Changes in the stereochemistry of the spiroketal core.
Derivatization of the hydroxyl groups.
By systematically altering these moieties and evaluating the biological activities of the resulting analogs, a comprehensive SAR profile can be established. nih.govnih.gov This knowledge is fundamental for optimizing the compound's potency and selectivity, potentially leading to the development of new therapeutic agents.
Discovery of Novel Biological Activities Beyond Current Scope
While related metabolites from A. parvus show promise, the full biological potential of this compound remains untapped. Marine fungi are a well-established source of compounds with diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. mdpi.comnih.govmdpi.com Therefore, a broad screening of this compound against a wide array of biological targets is warranted.
Future research should involve comprehensive bioassays to investigate activities such as:
Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.gov
Antiviral activity: Screening against various viral pathogens.
Cytotoxicity: Evaluating its effect on a diverse range of cancer cell lines.
Enzyme inhibition: Assessing its potential to inhibit key enzymes involved in disease pathways.
The discovery of novel bioactivities would not only enhance the pharmacological significance of this compound but could also provide new leads for drug discovery programs.
Development of Sustainable Production Methods
The natural production of this compound by Aigialus parvus was noted to be slow during flask fermentation, which presents a challenge for obtaining sufficient quantities for extensive research and development. acs.org Therefore, the development of sustainable and scalable production methods is crucial.
One promising approach is the heterologous expression of the this compound biosynthetic gene cluster in a more tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. dtu.dk This would allow for the optimization of production through genetic engineering and fermentation technology. Another avenue involves optimizing the culture conditions for A. parvus itself, exploring different media components and fermentation parameters to enhance the yield of the natural product. mdpi.com These strategies are essential for ensuring a reliable and cost-effective supply of this compound for future research and potential commercialization.
Investigation of Ecological Roles in Broader Marine Environments
This compound is produced by a fungus isolated from mangrove wood, a unique and competitive marine environment. acs.orgtandfonline.com The ecological role of secondary metabolites like this compound in such ecosystems is a fascinating and underexplored area. These compounds may serve various functions for the producing organism, such as defense against predators, competition with other microorganisms, or signaling. tandfonline.commdpi.com
Future ecological studies could investigate the potential roles of this compound in its natural habitat. This might involve:
Assessing its allelopathic effects on other mangrove-associated fungi and bacteria.
Investigating its potential to deter grazing by marine invertebrates.
Studying its production under different environmental stress conditions to understand the triggers for its biosynthesis.
Unraveling the ecological significance of this compound will provide valuable insights into the chemical ecology of marine fungi and the complex interactions within mangrove ecosystems.
Leveraging Synthetic Approaches for Analog Library Generation
The existing total syntheses of this compound and its derivatives have demonstrated the feasibility of constructing its complex spiroketal framework in the laboratory. acs.orgacs.orgacs.orgacs.org These synthetic routes are not only elegant academic achievements but also powerful tools for further chemical and biological exploration.
A key future direction is to leverage and adapt these synthetic strategies to create a diverse library of this compound analogs. By introducing chemical diversity at various positions of the molecule, researchers can generate novel compounds with potentially improved properties. wgtn.ac.nz This synthetic approach, combined with the SAR studies mentioned earlier, will be instrumental in transforming this natural product into a valuable scaffold for medicinal chemistry and drug discovery. The ability to readily produce analogs will accelerate the exploration of its therapeutic potential and the identification of lead compounds with enhanced efficacy and drug-like properties.
Q & A
Q. What experimental methodologies are commonly employed to synthesize and characterize Aigialospirol?
this compound is synthesized via two primary routes: biosynthetic pathways using fungal strains like Aigialus parvus BCC 5311 and asymmetric chemical synthesis starting from intermediate compounds like 149, involving multi-step reactions (e.g., oxidation, cyclization) with yields ranging from 50% to 83% . Characterization typically combines spectroscopic techniques (NMR, mass spectrometry) and chromatographic methods (HPLC) to confirm structural identity and purity. For biosynthetic studies, biomass and metabolite yields are quantified using gravimetric analysis and UV-vis spectroscopy .
Q. How do carbon and nitrogen sources influence this compound production in fungal cultures?
Carbon sources such as soluble starch and glucose, combined with nitrogen sources like yeast extract or ammonium sulfate, significantly affect this compound yields. For example, glucose and ammonium sulfate yielded 4.4 ± 0.4 mg·L⁻¹ of this compound, while soluble starch and yeast extract favored hypothemycin production (17.1 ± 0.9 mg·L⁻¹) over this compound . These variations highlight the need for strain-specific optimization, as nutrient interactions can shift metabolic flux toward competing derivatives (e.g., aigialomycins) .
Q. What are the critical steps for ensuring reproducibility in this compound biosynthesis studies?
Reproducibility requires strict control of culture conditions, including trace elements (e.g., 1–3 mL·L⁻¹ trace element solution), pH (optimal range: 5.0–7.0), and incubation time (e.g., 120 hours for maximum hypothemycin yield) . Documentation of media composition, strain subculturing protocols, and analytical calibration curves is essential, as minor deviations can alter metabolite profiles .
Advanced Research Questions
Q. How can factorial design optimize this compound production while managing derivative diversification?
A two-level fractional factorial design (2⁶⁻¹ design) identifies key factors influencing metabolite yields. For A. parvus, variables like trace elements, starch concentration, and pH were tested, revealing that pH and starch levels disproportionately affect this compound vs. aigialomycin production. For instance, pH 5.0 with 20 g·L⁻¹ starch maximized hypothemycin (60.6 ± 15.7 mg·L⁻¹), whereas pH 7.0 shifted yields toward biomass . Such designs enable targeted optimization while accounting for trade-offs between primary and secondary metabolites .
Q. How should researchers address contradictions in yield data across studies using similar fungal strains?
Discrepancies often arise from unaccounted variables, such as trace metal impurities or strain degeneration. For example, A. parvus cultivated on ammonium sulfate produced higher this compound (4.4 mg·L⁻¹) than on yeast extract, contradicting assumptions about nitrogen-rich media . Systematic replication studies with controlled variables (e.g., pre-culture conditions, inoculum age) and statistical validation (e.g., ANOVA with post-hoc tests) are critical to isolate causative factors .
Q. What strategies diversify this compound derivatives under controlled biosynthetic conditions?
Derivative diversification is achieved by modulating stress-inducing factors:
- pH modulation : Lower pH (5.0) favors hypothemycin, while neutral pH (7.0) increases this compound and aigialomycin A .
- Nutrient limitation : Starch-limited conditions trigger secondary metabolite synthesis, whereas nitrogen-rich media suppress diversification .
- Co-cultivation : Preliminary evidence suggests microbial interactions can induce cryptic biosynthetic pathways, though this remains underexplored for Aigialus spp. .
Q. What analytical frameworks are recommended for resolving structural ambiguities in this compound analogs?
Advanced NMR techniques (e.g., 2D-COSY, HSQC) and X-ray crystallography are indispensable for elucidating spiroketal configurations and stereochemistry. For instance, the asymmetric synthesis of (+)-Aigialospirol required precise characterization of intermediates 150–153 to confirm regioselectivity and avoid epimerization . Computational tools (e.g., DFT calculations) further validate proposed structures by correlating experimental spectra with theoretical models .
Methodological Guidelines
Q. How to design a robust experimental workflow for this compound isolation and quantification?
- Extraction : Use solvent partitioning (e.g., ethyl acetate) to separate non-polar metabolites from culture broth .
- Purification : Employ column chromatography with gradient elution (hexane:ethyl acetate) followed by preparative HPLC .
- Quantification : Validate HPLC methods using external standards and spike-recovery tests (≥90% recovery) to ensure accuracy .
Q. What statistical approaches are suitable for analyzing multifactorial effects on this compound biosynthesis?
- Screening experiments : Use Plackett-Burman designs to identify significant factors (e.g., pH, starch) .
- Response surface methodology (RSM) : Model nonlinear interactions between variables (e.g., pH × trace elements) to predict optimal conditions .
- Robustness testing : Apply Monte Carlo simulations to assess parameter sensitivity and experimental error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
